molecular formula C15H36O3Si2 B1278188 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol CAS No. 85951-09-3

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol

Cat. No. B1278188
CAS RN: 85951-09-3
M. Wt: 320.61 g/mol
InChI Key: BICVCKKJDDTEIV-UHFFFAOYSA-N
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Description

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol, also known as OMDD, is a synthetic compound which has been studied for its potential applications in laboratory experiments and scientific research. It is a silyl ether with a molecular weight of 488.81 g/mol. OMDD is a liquid with a boiling point of 157°C and a melting point of -30°C. It is soluble in water and organic solvents, making it an ideal compound for a variety of applications.

Scientific Research Applications

Polymerization and Material Science

The compound has been studied for its potential in polymerization processes and material science. Abboud, Smith, and Wagener (1993) examined a structurally similar compound, demonstrating its role in catalytic ring-opening polymerization, hinting at potential applications in creating new polymeric materials (Abboud, Smith, & Wagener, 1993). Similarly, Kurjata and Chojnowski (1993) explored the equilibria and kinetics of the ring-opening polymerization of a related compound, suggesting its usefulness in producing polymers with specific properties (Kurjata & Chojnowski, 1993).

properties

IUPAC Name

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36O3Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13,16H,11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVCKKJDDTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444529
Record name 4,8-Dioxa-3,9-disilaundecan-6-ol, 2,2,3,3,9,9,10,10-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-ol

CAS RN

85951-09-3
Record name 4,8-Dioxa-3,9-disilaundecan-6-ol, 2,2,3,3,9,9,10,10-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CN Njiojob, JL Rhinehart, JJ Bozell… - The Journal of organic …, 2015 - ACS Publications
A series of highly enantioselective transformations, such as the Sharpless asymmetric epoxidation and Jacobsen hydrolytic kinetic resolution, were utilized to achieve the complete …
Number of citations: 23 pubs.acs.org
K Grammatoglou, J Bolsakova, A Jirgensons - RSC advances, 2017 - pubs.rsc.org
A novel approach to C-quaternary alkynyl glycinols based on the Ritter reaction of acetonitrile with cobalt complexed alkynyl glycols is presented. The reaction is promoted by acids …
Number of citations: 8 pubs.rsc.org
JE Casida, AG Gulevich, R Sarpong… - Bioorganic & medicinal …, 2010 - Elsevier
We report the first synthesis of 2-thioglycerol and S-arachidonoyl-2-thioglycerol (the thioester analog of the endocannabinoid 2-arachidonoylglycerol) in an eight or nine step procedure …
Number of citations: 13 www.sciencedirect.com
MR Johnston - 2012 - repository.library.northeastern.edu
ocannabinoid system includes signaling ligands for the c as well as the enzymes that that are responsible for the degradation. The two primary endogenous ligands hanolamine (AEA) …
O De Paolis - 2011 - core.ac.uk
Application of Scaffolding Catalysis in Site- and Regioselective Transformations Page 1 Persistent link: http://hdl.handle.net/2345/2417 This work is posted on eScholarship@BC, …
Number of citations: 2 core.ac.uk
EM Bunnelle - 2009 - search.proquest.com
The development of new methods and strategies, as well as expanding mechanistic understanding at the molecular level remain important goals in synthetic organic chemistry. This …
Number of citations: 0 search.proquest.com

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